An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
An In-depth Technical Guide to the Chemical Properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Introduction
2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one, a heterocyclic compound featuring a fused pyrrolidine and thiohydantoin ring system, represents a class of molecules with significant potential in medicinal chemistry and drug development. The inherent structural rigidity of the bicyclic core, combined with the diverse reactivity of the thiohydantoin moiety, makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug discovery.
Synthesis and Structure Elucidation
The synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one can be achieved through a well-established route for thiohydantoin formation, which involves the condensation of an α-amino acid with an isothiocyanate. In this case, the cyclic α-amino acid, L-proline, serves as the key precursor.
The reaction proceeds via a two-step mechanism. Initially, the nucleophilic secondary amine of proline attacks the electrophilic carbon of phenyl isothiocyanate, forming a phenylthiourea intermediate. Subsequent intramolecular cyclization, often facilitated by acidic or basic conditions, leads to the formation of the fused bicyclic thiohydantoin ring system with the elimination of a water molecule. This method is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.[1][2][3]
Proposed Synthetic Protocol
Materials:
-
L-proline
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Phenyl isothiocyanate
-
Pyridine
-
Hydrochloric acid (HCl)
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Ethanol
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Water
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Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Phenylthiourea Intermediate:
-
In a round-bottom flask, dissolve L-proline (1 equivalent) in a mixture of pyridine and water (3:1 v/v).
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To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise at room temperature with constant stirring.
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Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization to the Thiohydantoin:
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After the formation of the intermediate is complete, acidify the reaction mixture to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This acidic condition promotes the intramolecular cyclization and dehydration.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one as a solid.
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Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the purified product with the data available in public databases such as PubChem.[4] The melting point of the purified compound should also be sharp and consistent.
Caption: Proposed synthesis of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one.
Physicochemical Properties
The physicochemical properties of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂OS | [4] |
| Molecular Weight | 232.30 g/mol | [4] |
| CAS Number | 4333-21-5 | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3 | 1.8 | [4] |
Spectroscopic Data
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. The spectrum for this compound is available in the SpectraBase database.[4] Expected signals would include those for the carbonyl carbon (C=O) in the range of 170-180 ppm, the thiocarbonyl carbon (C=S) around 180-200 ppm, aromatic carbons of the phenyl group between 120-140 ppm, and aliphatic carbons of the pyrrolidine ring in the upfield region.
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Mass Spectrometry: Mass spectrometry data from GC-MS and MS-MS analyses are available on PubChem.[4] The GC-MS data shows a molecular ion peak (M⁺) at m/z 232, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. Common fragmentation pathways for related structures often involve the cleavage of the phenyl group and fragmentation of the heterocyclic ring system.[5][6]
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Infrared (IR) Spectroscopy: A vapor-phase IR spectrum is accessible through SpectraBase.[4] Key characteristic absorption bands would include:
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C=O stretching vibration around 1700-1750 cm⁻¹.
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C=S stretching vibration, which is typically weaker, in the region of 1050-1250 cm⁻¹.
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C-N stretching vibrations.
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Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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Aliphatic C-H stretching vibrations below 3000 cm⁻¹.
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Chemical Reactivity
The chemical reactivity of 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is dictated by the functional groups present in its structure, primarily the thiohydantoin ring.
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Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form S-alkylated derivatives.[1] This modification can be used to modulate the compound's solubility and biological activity.
-
Reactions at C-5: The methylene group at the C-5 position of the thiohydantoin ring can be a site for condensation reactions with aldehydes and ketones, particularly under basic conditions, leading to the formation of 5-ylidene derivatives.[7] This provides a facile route for further functionalization and library synthesis.
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Hydrolysis: The amide bond within the hydantoin ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
Caption: Key chemical reactions of the thiohydantoin ring system.
Potential Applications in Drug Discovery
The 2-thiohydantoin scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[8][9] Derivatives of 2-thiohydantoin have been reported to possess anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[8][10]
The pyrrolo[1,2-c]imidazole core, on the other hand, is found in various natural products and synthetic molecules with diverse biological profiles. This heterocyclic system has been explored for its potential as an antimicrobial and anticancer agent.
Given the combination of these two pharmacologically relevant moieties, 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one and its derivatives are promising candidates for drug discovery programs. For instance, they could be investigated as inhibitors of specific enzymes or as modulators of signaling pathways implicated in various diseases.
One hypothetical mechanism of action could involve the inhibition of a protein kinase, a common target in cancer therapy. The thiohydantoin ring could act as a hydrogen bond donor and acceptor, interacting with the ATP-binding site of the kinase, while the phenyl group could occupy a hydrophobic pocket, leading to potent and selective inhibition.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a fascinating heterocyclic molecule with a rich chemical landscape. Its synthesis is accessible through established methodologies, and its structure offers multiple points for chemical modification. The combination of the pyrrolidine and thiohydantoin rings suggests a high potential for biological activity, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, which will hopefully inspire further research and exploration of its potential in drug discovery and development.
References
-
Mezoughi, A. B., Al-Humaidi, J. Y., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SN Comprehensive Clinical Medicine, 3(1), 1-21. [Link]
-
Mollica, A., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2943. [Link]
-
Al-Obaidi, A. M. J., et al. (2023). Synthesis, characterization of a new series of thiohydantoin derivatives and study their biological activity against prostate cancer. Journal of Kufa for Chemical Sciences, 2(10). [Link]
-
Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-221. [Link]
-
Wang, Y., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 213-221. [Link]
-
Al-Warhi, T., et al. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(23), 8214. [Link]
-
Shaaban, M. R., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-221. [Link]
-
Taylor & Francis Online. (n.d.). Thiohydantoins: synthetic strategies and chemical reactions. Journal of Sulfur Chemistry. [Link]
-
RSC Publishing. (2020). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering. [Link]
-
PubChem. (n.d.). Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one. PubChem. [Link]
-
ResearchGate. (2020). (PDF) Synthesis,Reactions and Applications of 2-Thiohydantoin. [Link]
-
The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 3,4-dihydro-2H-pyran. RSC Advances, 4, 27441-27445. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
Dergipark. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 37-46. [Link]
-
PubChem. (n.d.). (2R)-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-[5-[2-[4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]ethynyl]-3-oxo-7-(trifluoromethyl)-1H-isoindol. PubChem. [Link]
-
ChemSynthesis. (n.d.). 2-phenyl-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. ChemSynthesis. [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
-
ResearchGate. (n.d.). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). [Link]
-
National Institutes of Health. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system. IUCrData, 4(6), x190671. [Link]
-
ResearchGate. (2010). (PDF) 3-Phenyl-1H-pyrrolo[2,1-c][1][7]oxazin-1-one. [Link]
-
SpectraBase. (n.d.). 4-[5-(3-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl]phenyl benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
SpectraBase. (n.d.). 6-Phenyl-1,2-dihydro-4H,6H,8H-pyro[3',4':2,3]pyrrolo[1,2-c][1][8]thiazole. SpectraBase. [Link]D%5B1,3%5Dthiazole)
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | C12H12N2OS | CID 100798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
